9-Alloc-2,9-diazaspiro[5.5]undecane
Description
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13/h2,14H,1,3-11H2 |
InChI Key |
HSAAWBQCRLQJLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC2(CCCNC2)CC1 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
The compound features a spirocyclic system where two piperidine rings share a common quaternary carbon atom (the spiro center). The systematic IUPAC name is allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, with the following structural identifiers:
- InChI: 1S/C13H22N2O2/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13/h2,14H,1,3-11H2
- InChI Key: HSAAWBQCRLQJLI-UHFFFAOYSA-N
Physical and Chemical Properties
The compound exhibits the following key properties:
- Physical state: Pale-yellow liquid
- Storage requirements: -20°C
- Hazard classification: Warning (exclamation mark pictogram)
- Hazard statements: H302 (Harmful if swallowed); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)
The preparation of this compound first requires synthesis of the diazaspiro core structure, followed by selective introduction of the Alloc group. Several approaches to the core structure have been documented:
Claisen Condensation and Spirocyclization
This approach, analogous to methods used for related diazaspiro compounds, involves Claisen condensation followed by acid-catalyzed decarboxylation and spirocyclization. The general pathway begins with appropriate nitrogen-protected precursors that can undergo condensation reactions to establish the foundational carbon framework needed for subsequent spirocyclization.
Multi-step Synthetic Route via Protected Intermediates
A documented approach for related diazaspiro compounds involves a multi-step sequence as outlined in Table 1:
Table 1: Representative Multi-step Synthetic Route to Diazaspiro[5.5]undecane Scaffolds
| Step | Transformation | Key Reagents | Conditions | Yield Range |
|---|---|---|---|---|
| 1 | Preparation of N-protected piperidone | N-benzyl piperidine ketone, ethyl cyanacetate | 12% cholamine solution, 0°C, 8 days | 65-70% |
| 2 | Cyclization to form diazaspiro intermediate | Intermediate from step 1 | Aqueous phosphate or sulfuric acid (30-50%), 100-110°C, 18-30h | 64-68% |
| 3 | Reduction of functional groups | Diazaspiro intermediate | LiAlH₄, THF, reflux, 16h, N₂ atmosphere | 73% |
| 4 | Selective protection/deprotection | Reduced intermediate | Various conditions based on target functionality | Variable |
Direct Spirocyclization Approaches
Alternative approaches involve direct spirocyclization of suitably functionalized precursors. This strategy often requires careful control of reaction conditions to ensure proper regioselectivity and stereochemistry at the spiro center.
The preparation of this compound specifically involves two critical stages: synthesis of the 2,9-diazaspiro[5.5]undecane core and selective introduction of the Alloc protecting group.
Synthesis of 2,9-diazaspiro[5.5]undecane Core
The core structure can be synthesized through a modified version of the approaches described in Section 3. A representative pathway involves:
- Formation of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane through reaction of N-benzyl piperidine ketone with ethyl cyanacetate
- Hydrolysis and decarboxylation to 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane
- Reduction with lithium aluminum hydride to obtain 3-benzyl-3,9-diazaspiro[5.5]undecane
- Selective protection of one nitrogen (typically with Boc)
- Debenzylation under hydrogenolysis conditions
- Isomerization or rearrangement as needed to obtain the 2,9-diazaspiro[5.5]undecane scaffold
Introduction of the Alloc Group
The critical step for obtaining this compound involves selective protection of the nitrogen at position 9 with an allyloxycarbonyl group. This is typically achieved using allyl chloroformate under controlled conditions. The reaction conditions are summarized in Table 2:
Table 2: Conditions for Alloc Group Introduction
| Base | Solvent | Temperature | Reaction Time | Atmosphere | Catalyst | Optimal Yield |
|---|---|---|---|---|---|---|
| Triethylamine (3 equiv) | Dichloromethane | 20-25°C | 16-72h | Inert (N₂) | Optional: DMAP (0.1 equiv) | 65-80% |
The reaction typically proceeds through nucleophilic attack of the nitrogen at the carbonyl carbon of allyl chloroformate, with the base (triethylamine) neutralizing the generated HCl.
Alternative Pathways
An alternative approach involves:
- Synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (9-Boc-2,9-diazaspiro[5.5]undecane)
- Boc deprotection using 4M HCl in dioxane/methanol
- Selective reprotection with allyl chloroformate
This approach leverages the extensive literature on Boc-protected diazaspiro intermediates.
Optimization Parameters for Alloc Protection
The successful preparation of this compound requires careful optimization of several key parameters:
Reaction Condition Optimization
Critical parameters that affect the yield and purity include:
Table 3: Critical Parameters for Optimization of Alloc Protection
| Parameter | Optimal Range | Effect on Reaction | Considerations |
|---|---|---|---|
| Base equivalents | 2-3 equiv | Neutralizes HCl, prevents side reactions | Excess can promote side reactions |
| Allyl chloroformate equivalents | 1.1-1.3 equiv | Provides slight excess for complete conversion | Larger excess increases side reactions |
| Reaction concentration | 0.1-0.2 M | Balances reaction rate and selectivity | Too dilute slows reaction; too concentrated promotes side reactions |
| Temperature | 0-25°C | Controls reaction rate and selectivity | Lower temperatures improve selectivity |
| Reaction time | 16-72h | Ensures complete conversion | Monitor by TLC or HPLC |
| Order of addition | Slow addition of chloroformate | Minimizes side reactions | Add chloroformate solution to amine solution |
Solvent Effects
The choice of solvent significantly impacts the reaction efficiency:
Table 4: Solvent Effects on Alloc Protection
| Solvent | Advantages | Disadvantages | Suitability |
|---|---|---|---|
| Dichloromethane | Excellent solubility, easy workup | Toxicity concerns | Highly suitable |
| Tetrahydrofuran | Good for solubility issues | Potential for peroxide formation | Suitable with precautions |
| Acetonitrile | Polar aprotic, good solubility | May affect reaction rate | Moderately suitable |
| N,N-Dimethylformamide | Excellent for difficult solubility cases | Difficult removal, water absorption | Less preferred |
Purification and Characterization
Purification Methods
The purification of this compound typically involves:
- Initial workup: Washing with saturated sodium bicarbonate solution followed by brine
- Chromatographic purification: Column chromatography using optimized solvent systems (typically ethyl acetate/hexanes gradients or methanol/dichloromethane mixtures)
- Final purification: Recrystallization or distillation if necessary
Analytical Characterization
Comprehensive characterization of this compound involves multiple complementary techniques:
Table 5: Characterization Methods and Expected Results
| Analytical Method | Expected Results | Key Features Identified |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | Complex spectrum with signals at δ 5.8-6.0 (m, 1H), 5.1-5.3 (m, 2H), 4.5-4.6 (d, 2H), 3.3-3.5 (m, 4H), 2.6-2.9 (m, 4H), 1.3-1.6 (m, 8H) ppm | Allyl group, methylene protons adjacent to nitrogens |
| ¹³C NMR (125 MHz, CDCl₃) | Signals at δ 155-156 (C=O), 132-133 (CH=), 117-118 (CH₂=), 65-66 (OCH₂), 42-44 and 38-40 (N-CH₂), 34-36 (spiro carbon), 28-32 and 20-22 (ring CH₂) ppm | Carbonyl carbon, allyl carbons, spiro carbon |
| FTIR | Strong bands at ~1690-1700 cm⁻¹ (C=O), ~1640 cm⁻¹ (C=C), ~1250-1260 cm⁻¹ (C-O) | Carbamate functionality, allyl group |
| Mass Spectrometry | M⁺ at m/z 238, fragmentation pattern showing loss of allyl group | Molecular weight confirmation |
| HPLC | Single major peak with >95% area | Purity assessment |
The preparation of this compound represents a significant synthetic challenge requiring careful control of reaction conditions and thorough understanding of heterocyclic chemistry principles. The most efficient synthetic pathway involves the construction of the 2,9-diazaspiro[5.5]undecane core followed by selective introduction of the allyloxycarbonyl group under controlled conditions.
Future research directions may include:
- Development of one-pot synthetic methodologies to improve overall efficiency
- Exploration of catalytic methods for more selective protection strategies
- Investigation of asymmetric synthesis approaches for stereoselective preparation
- Application of flow chemistry techniques for improved scalability and safety
- Green chemistry approaches to reduce environmental impact of the synthesis process
Chemical Reactions Analysis
Types of Reactions
9-Alloc-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
9-Alloc-2,9-diazaspiro[5.5]undecane has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of 9-Alloc-2,9-diazaspiro[5.5]undecane involves its interaction with molecular targets such as the endoplasmic reticulum. It induces the endoplasmic reticulum stress response by depleting intracellular calcium stores, leading to the activation of molecular chaperones like GRP78. This activation triggers a cascade of events that ultimately result in apoptosis, particularly in malignant cells .
Comparison with Similar Compounds
Comparison with Similar Diazaspiro[5.5]undecane Derivatives
Structural and Functional Variations
The diazaspiro[5.5]undecane scaffold is highly versatile, with modifications at positions 2, 4, 9, or the introduction of heteroatoms (e.g., oxygen) significantly altering pharmacological profiles. Key analogs include:
Pharmacological and Physicochemical Properties
- 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives : Exhibit dual µOR/σ1R activity with high selectivity (e.g., compound 15: IC₅₀ < 10 nM for σ1R, moderate lipophilicity, and metabolic stability) . Substituents like trifluoromethyl or pyridyl groups enhance steric bulk and receptor binding .
- 2-Oxa-spiro[5.5]undecane analogs : Neuroprotective effects in cell viability assays (MTT and trypan blue), likely due to spirocyclic rigidity enhancing blood-brain barrier penetration .
- Unsubstituted 1-oxa-9-azaspiro[5.5]undecane : Initially inactive; activity emerges with polar substituents (e.g., secondary amides), highlighting the necessity of functionalization .
Key Research Findings and Trends
Dual-Target Engagement: 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives are notable for balancing µOR/σ1R affinity, avoiding hERG cardiotoxicity—a critical advantage over non-spiro opioids .
Neuroprotection vs. Toxicity : 2-Oxa-spiro[5.5]undecane compounds (e.g., paecilomycine A analogs) show neurotrophic activity but require structural optimization to reduce off-target effects .
Role of Substituents : Ortho-substituted halogens or pyridyl groups enhance σ1R binding, while polar groups (e.g., amides) improve solubility and target engagement .
Spirocyclic Rigidity : Confers metabolic stability, as seen in 9-isopropyl-3,9-diazaspiro derivatives, which resist rapid hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
